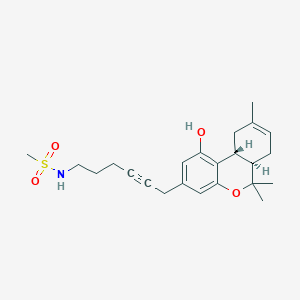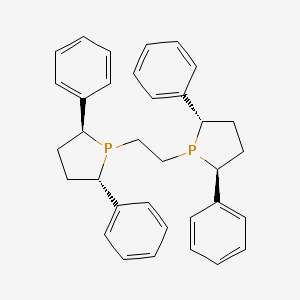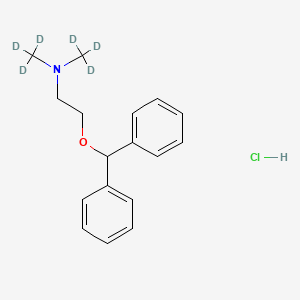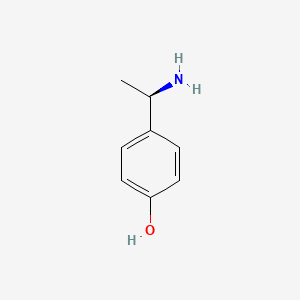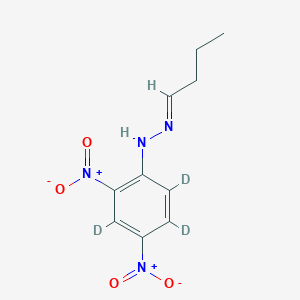
2,6-Dichlorophenol indophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorophenol indophenol is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue in its oxidized form to colorless when reduced. This compound is particularly significant in biochemical and analytical chemistry applications, such as measuring the rate of photosynthesis and determining the presence of vitamin C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenol indophenol can be synthesized through the reaction of 2,6-dichlorophenol with 2,6-naphthoquinone, followed by reduction. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the indophenol structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation-Reduction Reactions: this compound is primarily used in redox reactions.
Substitution Reactions: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include ascorbic acid (vitamin C) and other reducing agents.
Substitution: Reagents such as nucleophiles can be used to replace chlorine atoms in the presence of suitable catalysts and solvents.
Major Products:
Reduction: The major product of the reduction reaction is the colorless form of this compound.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
2,6-Dichlorophenol indophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenol indophenol involves its role as an electron acceptor. In photosynthesis studies, it substitutes for natural electron carriers, accepting electrons from the photosynthetic electron transport chain and changing color as it is reduced . In medical research, its pro-oxidant properties are harnessed to induce oxidative stress in cancer cells, leading to cell death through the depletion of intracellular glutathione and the upregulation of oxidative stress pathways .
Comparison with Similar Compounds
- 2,6-Dichloroindophenol sodium salt
- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt
- 2,6-Dichlorobenzenone-indophenol sodium salt
Comparison: 2,6-Dichlorophenol indophenol is unique due to its specific redox properties and color change characteristics, which make it particularly useful as a redox indicator. Similar compounds may share some structural features but differ in their specific applications and reactivity. For example, 2,6-Dichloroindophenol sodium salt is often used in similar redox reactions but may have different solubility and stability properties .
Properties
CAS No. |
956-48-6 |
|---|---|
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


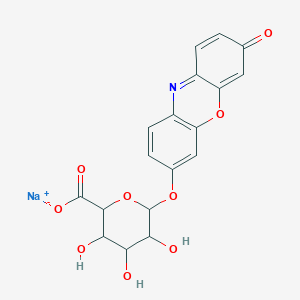
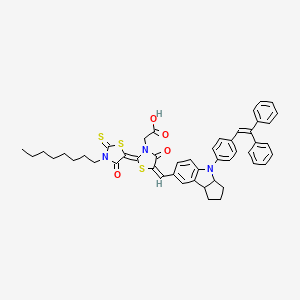
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
